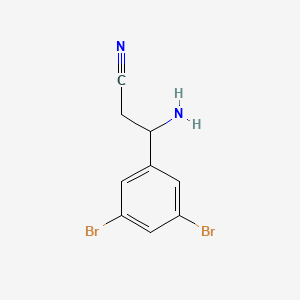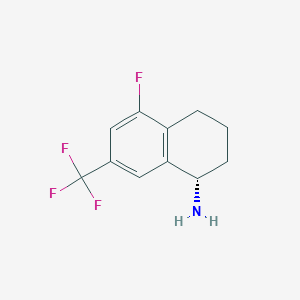
(2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is a nucleoside analog, structurally related to naturally occurring nucleosides. This compound is notable for its role in various biochemical processes and its potential therapeutic applications. It consists of a purine base (2,6-diamino-9H-purine) attached to a tetrahydrofuran ring with hydroxymethyl and diol functional groups.
准备方法
Synthetic Routes and Reaction Conditions
Glycosylation Reaction: The synthesis typically begins with the glycosylation of a protected sugar derivative with a purine base. For instance, a protected ribose derivative can be reacted with 2,6-diamino-9H-purine under acidic conditions to form the nucleoside.
Deprotection: The protected nucleoside is then subjected to deprotection reactions to yield the final compound. Common deprotection methods include the use of acidic or basic hydrolysis, depending on the protecting groups used.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions followed by purification steps such as crystallization or chromatography. The choice of solvents, catalysts, and purification techniques is optimized for yield and purity.
化学反应分析
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form an aldehyde or carboxylic acid.
Reduction: The purine base can be reduced under specific conditions to modify its electronic properties.
Substitution: The amino groups on the purine base can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles for Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Modified purine derivatives.
Substitution Products: Alkylated or acylated purine derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this nucleoside analog is used to study DNA and RNA synthesis, as well as enzyme interactions. It can serve as a probe to investigate the mechanisms of nucleic acid polymerases and other enzymes involved in nucleotide metabolism.
Medicine
Medically, this compound has potential as an antiviral or anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development. Researchers are exploring its efficacy in treating viral infections and certain types of cancer.
Industry
In the industrial sector, this compound can be used in the production of nucleic acid-based products, such as synthetic DNA and RNA for research and therapeutic purposes.
作用机制
The compound exerts its effects primarily by mimicking natural nucleosides. It can be incorporated into DNA or RNA by polymerases, leading to chain termination or mutations. This mechanism is particularly useful in antiviral and anticancer therapies, where the goal is to disrupt the replication of viral genomes or cancer cell proliferation.
Molecular Targets and Pathways
DNA Polymerases: Inhibition or incorporation into DNA, leading to chain termination.
RNA Polymerases: Similar effects on RNA synthesis.
Enzymes Involved in Nucleotide Metabolism: Inhibition or modification of enzyme activity.
相似化合物的比较
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base.
Guanosine: Another naturally occurring nucleoside with a different purine base.
2’,3’-Dideoxyadenosine: A synthetic nucleoside analog used in antiviral therapies.
Uniqueness
The compound (2S,3S,4R,5S)-2-(2,6-Diamino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from other nucleoside analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
属性
分子式 |
C10H14N6O4 |
|---|---|
分子量 |
282.26 g/mol |
IUPAC 名称 |
(2S,3S,4R,5S)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6-,9-/m0/s1 |
InChI 键 |
ZDTFMPXQUSBYRL-GIMIYPNGSA-N |
手性 SMILES |
C1=NC2=C(N=C(N=C2N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N)N |
规范 SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylicacid](/img/structure/B13035351.png)

![3-(4-(3-(Dimethylamino)propoxy)phenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13035358.png)



![(4'-Nitro-[1,1'-biphenyl]-2-yl)boronicacid](/img/structure/B13035376.png)
